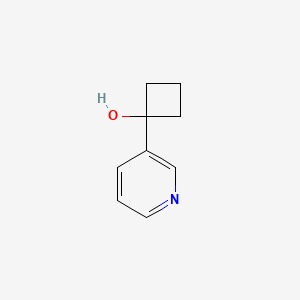

1-(3-Pyridinyl)cyclobutanol

Overview

Description

“1-(3-Pyridinyl)cyclobutanol” is a chemical compound with the CAS number 87549-96-0 . It is used in research and development .

Synthesis Analysis

The synthesis of cyclobutane-containing compounds has been a topic of interest in recent years . The 1,3-acyl migration, known as the Givens rearrangement, has been utilized for the construction of cyclobutanes in natural product synthesis .Chemical Reactions Analysis

The reactivity of pyridinyl radicals, generated upon single-electron reduction of pyridinium ions, has been harnessed in chemical reactions . These radicals undergo effective coupling with allylic radicals, enabling distinct positional selectivity for pyridine functionalization .Scientific Research Applications

Synthesis of Complex Molecules : Xu et al. (2021) developed an efficient method to synthesize indolyl-tethered spiro[cyclobutane-1,1'-indenes] using 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. This method offers high chemo- and regioselectivity and can be used for scalable preparation, highlighting the utility of cyclobutanol derivatives in complex molecule synthesis (Xu, Yu, Zhang, & Fan, 2021).

Photorepair of DNA : A significant application of cyclobutane derivatives is in the field of DNA repair. Sancar (1994) discussed the role of DNA photolyase, an enzyme that repairs DNA by utilizing light energy to break the cyclobutane ring of pyrimidine dimers, which are major DNA photoproducts induced by UV radiation (Sancar, 1994).

Ring Expansion for Synthesis of Derivatives : Zhuang et al. (2022) explored the synthesis of 1-pyrroline derivatives from cyclobutanol derivatives, using a one-pot procedure that involves C-N bond/C═N bond formation via ring expansion. This showcases another facet of cyclobutanol derivatives in creating structurally diverse molecules (Zhuang, Gatera, An, & Yan, 2022).

Antimicrobial Activity : Baldwin et al. (1986) synthesized a cyclobutanol-containing dipeptide with enhanced antibacterial activity against certain organisms, indicating potential applications in antimicrobial research (Baldwin, Adlington, Parisi, & Ting, 1986).

Synthesis of Biologically Significant Molecules : Liu et al. (2020) achieved a photocatalytic [2 + 2] cycloaddition to create cyclobutane-fused pyridinyl sulfonyl fluorides. This process opens up possibilities for synthesizing molecules with biological significance (Liu, Wang, & Qin, 2020).

Safety and Hazards

properties

IUPAC Name |

1-pyridin-3-ylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAICPLJWIPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)

![N-[4-(Tert-butyl)benzyl]-1-butanamine](/img/structure/B3162069.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)

![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)

![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)